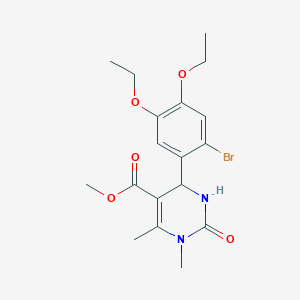![molecular formula C25H22N4OS2 B308172 3-[(4-Methylbenzyl)sulfanyl]-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308172.png)
3-[(4-Methylbenzyl)sulfanyl]-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Methylbenzyl)sulfanyl]-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that has gained significant interest in scientific research due to its unique properties. This compound belongs to the class of heterocyclic compounds and has been synthesized through various methods. The aim of
Wirkmechanismus
The exact mechanism of action of 3-[(4-Methylbenzyl)sulfanyl]-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell growth and inflammation. It has also been suggested that the compound may exert its antiviral activity by inhibiting viral replication.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the expression of various proteins involved in cancer cell growth. In addition, the compound has been found to reduce the expression of viral proteins and inhibit viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[(4-Methylbenzyl)sulfanyl]-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments is its potential as a therapeutic agent for various diseases. The compound has been found to exhibit antitumor, anti-inflammatory, and antiviral activities, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 3-[(4-Methylbenzyl)sulfanyl]-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One direction is to further investigate the mechanism of action of the compound and identify the specific enzymes and signaling pathways that it targets. Another direction is to optimize the synthesis method of the compound to improve its yield and purity. Additionally, further studies are needed to evaluate the safety and efficacy of the compound in animal models and clinical trials. Finally, the potential of the compound as a therapeutic agent for other diseases, such as autoimmune disorders and neurological disorders, should be explored.
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer, inflammation, and viral infections. Its unique properties and mechanism of action make it an interesting topic for scientific research. Further studies are needed to fully understand its potential as a therapeutic agent and to develop effective treatments for various diseases.
Synthesemethoden
The synthesis of 3-[(4-Methylbenzyl)sulfanyl]-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been achieved through various methods. One of the most common methods is the reaction of 4-(methylthio)aniline with 3-(4-methylbenzylthio)-6-nitro-1,2,4-triazine in the presence of sodium methoxide. Another method involves the reaction of 4-(methylthio)aniline with 3-(4-methylbenzylthio)-6-chloro-1,2,4-triazine in the presence of sodium methoxide. These methods have been found to be efficient and provide good yields of the compound.
Wissenschaftliche Forschungsanwendungen
3-[(4-Methylbenzyl)sulfanyl]-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. The compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, the compound has been found to exhibit antiviral activity against the herpes simplex virus.
Eigenschaften
Molekularformel |
C25H22N4OS2 |
|---|---|
Molekulargewicht |
458.6 g/mol |
IUPAC-Name |
3-[(4-methylphenyl)methylsulfanyl]-6-(4-methylsulfanylphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C25H22N4OS2/c1-16-7-9-17(10-8-16)15-32-25-27-24-22(28-29-25)20-5-3-4-6-21(20)26-23(30-24)18-11-13-19(31-2)14-12-18/h3-14,23,26H,15H2,1-2H3 |
InChI-Schlüssel |
HRJJBKQRUYLCQN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=CC=C(C=C5)SC)N=N2 |
Kanonische SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=CC=C(C=C5)SC)N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Acetyl-6-(5-methyl-2-furyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308091.png)
![1-[6-(2-butoxynaphthalen-1-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308093.png)
![2-[(4-Chlorophenyl)imino]-3-methyl-5-(2,3,4-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B308094.png)
![(5Z)-2-(4-chlorophenyl)imino-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308095.png)
![6-[4-(Cyclopentyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308097.png)
![Ethyl [2-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B308099.png)

![6-(3-Bromo-5-chloro-2-methoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308102.png)
![1-[6-(3-fluorophenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308104.png)
![5-[4-(Diethylamino)benzylidene]-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308106.png)
![(5Z)-2-amino-5-[(2-chloro-5-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308108.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B308109.png)
![1-{6-[4-(diethylamino)-2-methoxyphenyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B308110.png)
